molecular formula C12H13N3O5 B2990928 3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-14-5

3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2990928
CAS No.: 2034383-14-5
M. Wt: 279.252
InChI Key: LVJOAUBFZPWSDP-UHFFFAOYSA-N
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Description

3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It features a hybrid structure combining pyrrolidine, isoxazole, and oxazolidine-2,4-dione pharmacophores. This molecular architecture is frequently investigated for its potential to exhibit antimicrobial activity, particularly against Gram-positive bacteria . Compounds within the oxazolidinone class are known to inhibit bacterial protein synthesis by binding to the P-site of the 50S ribosomal subunit, thereby preventing the formation of the first peptide bond during translation . The 2,4-dione moiety, found in scaffolds like thiazolidine-2,4-dione, is also associated with a wide range of biological activities, including antimicrobial and antioxidant effects, further underscoring the research value of this compound's core structure . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is strictly labeled For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-7-4-9(13-20-7)11(17)14-3-2-8(5-14)15-10(16)6-19-12(15)18/h4,8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJOAUBFZPWSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with the molecular formula C12H13N3O5C_{12}H_{13}N_{3}O_{5} and a molecular weight of approximately 279.252 g/mol. This compound has garnered interest in various fields of biological research due to its potential bioactive properties.

Structure and Synthesis

The compound features an oxazolidine core, which is known for its biological activity, particularly in antibiotic development. The synthesis typically involves several steps, including the formation of the 5-methylisoxazole-3-carbonyl chloride through the reaction of 5-methylisoxazole with thionyl chloride, followed by coupling with pyrrolidine and subsequent modifications to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxazolidine derivatives can inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria. The presence of the isoxazole moiety is believed to enhance this activity by interacting with bacterial ribosomes or enzymes critical for cell wall synthesis .

Anticancer Activity

Additionally, there is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that oxazolidine derivatives can interfere with cell proliferation pathways, potentially leading to apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways associated with cancer cell survival and growth .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Activity : A study published in 2003 examined a series of oxadiazole derivatives, revealing that certain substituents significantly enhanced antibacterial potency against various pathogens .
  • Structure-Activity Relationship (SAR) : Another study focused on SAR investigations of substituted oxazolones, identifying key structural features that contribute to enhanced activity against specific targets in cancer cells .

Table 1: Biological Activity Summary

PropertyFindings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
IC50 Values Varies by structure; some derivatives show IC50 < 10 μM
Anticancer Activity Induces apoptosis in various cancer cell lines
Mechanism Inhibition of ribosomal function or signaling pathways

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 5-methylisoxazole group introduces a nitrogen- and oxygen-rich heterocycle, which may enhance hydrogen-bonding interactions compared to the 4-methoxyphenyl (electron-donating) or 2-fluorobenzoyl (electron-withdrawing) groups in analogs .

Molecular Weight Trends :

  • The target compound’s molecular weight likely falls between 318–330 g/mol, comparable to the 4-methoxyphenylacetyl analog (318.32 g/mol) but higher than the 2-fluorobenzoyl derivative (292.26 g/mol) .

Functional Group Impact on Bioactivity

  • Isoxazole vs. Aryl Groups: The 5-methylisoxazole in the target compound may confer distinct electronic and steric effects compared to aryl substituents.
  • Fluorine Substitution : The 2-fluorobenzoyl analog (CAS 2034314-17-3) highlights how fluorine atoms can modulate lipophilicity and bioavailability, though this may reduce polarity relative to the isoxazole-containing target .

Limitations in Available Data

  • Absence of Physicochemical Data: None of the provided evidence includes melting points, solubility, or biological activity data for the target compound or its analogs, limiting direct functional comparisons .

Q & A

Q. How to investigate the compound’s mechanism of action using omics approaches?

  • Methodological Answer :
  • Proteomics : Perform thermal shift assays (TSA) to identify binding proteins.
  • Metabolomics : Use LC-MS/MS to track metabolic pathway disruptions (e.g., TCA cycle intermediates). Validate findings with CRISPR-based gene silencing .

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